molecular formula C5H5BrIN3 B8799095 4-Bromo-2-hydrazinyl-3-iodopyridine CAS No. 917969-52-9

4-Bromo-2-hydrazinyl-3-iodopyridine

Cat. No.: B8799095
CAS No.: 917969-52-9
M. Wt: 313.92 g/mol
InChI Key: ITTQYIFBRJKSLD-UHFFFAOYSA-N
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Description

4-Bromo-2-hydrazinyl-3-iodopyridine (CAS 917969-52-9) is a high-purity chemical intermediate with a molecular formula of C5H5BrIN3 and a molecular weight of 313.92 g/mol . This compound features a pyridine ring system strategically functionalized with bromo, iodo, and hydrazinyl substituents, making it a highly versatile and valuable scaffold for synthetic organic chemistry and drug discovery research. The distinct reactivity of the halogen atoms allows for sequential metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to introduce diverse aromatic and heteroaromatic systems . Simultaneously, the hydrazinyl group serves as a key functional handle for constructing nitrogen-containing heterocycles like pyrazoles and other fused ring systems often found in pharmacologically active molecules . As a multi-functional building block, its primary research value lies in the design and synthesis of novel azaindole analogs and other complex heterocyclic frameworks that are of significant interest in the development of kinase inhibitors and antimicrobial agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

917969-52-9

Molecular Formula

C5H5BrIN3

Molecular Weight

313.92 g/mol

IUPAC Name

(4-bromo-3-iodopyridin-2-yl)hydrazine

InChI

InChI=1S/C5H5BrIN3/c6-3-1-2-9-5(10-8)4(3)7/h1-2H,8H2,(H,9,10)

InChI Key

ITTQYIFBRJKSLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)I)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 4-bromo-2-hydrazinyl-3-iodopyridine and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₅H₃BrIN₃ Br (4), NHNH₂ (2), I (3) ~323.9 High nucleophilicity; potential ligand or intermediate -
2-Bromo-6-hydrazinylpyridine C₅H₆BrN₃ Br (2), NHNH₂ (6) 188.03 Forms hydrogen/halogen bonds; crystal structure studied [3]
4-Bromo-2-chloro-3-iodopyridine C₅H₂BrClIN Br (4), Cl (2), I (3) 318.34 Halogen-rich; used in cross-coupling reactions [16]
2-Amino-5-bromo-3-iodopyridine C₅H₅BrIN₂ Br (5), NH₂ (2), I (3) 298.92 Lower nucleophilicity than hydrazinyl analogs [11]
4-Bromo-2-cyclopropylpyridine C₈H₈BrN Br (4), cyclopropyl (2) 200.07 Steric hindrance; electronic modulation in catalysis [12]

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-hydrazinyl-3-iodopyridine, and how do reaction conditions influence yield?

  • Methodology : Begin with halogenation of pyridine derivatives. For example, iodination at the 3-position using N-iodosuccinimide (NIS) in acetic acid, followed by bromination at the 4-position with bromine in a controlled acidic medium. Hydrazine substitution at the 2-position typically requires refluxing with hydrazine hydrate in ethanol. Monitor reaction progress via TLC and optimize temperature (70–90°C) to avoid decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Data Contradictions : Variations in halogenation regioselectivity may arise due to competing electrophilic pathways. If unexpected substituent positions occur, re-examine solvent polarity and catalyst choice (e.g., Lewis acids like FeCl₃) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Expect aromatic protons in the pyridine ring (δ 7.5–8.5 ppm). The hydrazinyl group (-NH-NH₂) shows broad peaks at δ 3.5–5.0 ppm.
  • IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Br/C-I vibrations (550–650 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks at m/z ≈ 326 (C₅H₄BrIN₃) and characteristic fragmentation patterns (e.g., loss of Br or I substituents).
    • Validation : Compare with PubChem data for analogous bromo/iodo pyridines .

Q. What safety protocols are critical when handling this compound?

  • Precautions : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of contact, flush eyes/skin with water for 15 minutes and seek medical attention .
  • Toxicity Data : Limited toxicological studies exist; assume acute toxicity and avoid exposure. Store in amber vials at 4°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

  • Methodology : Use SHELXT for automated space-group determination and structure refinement. Collect high-resolution single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Analyze bond lengths (C-Br: ~1.90 Å; C-I: ~2.10 Å) and angles to validate DFT-optimized geometries .
  • Conflict Resolution : If experimental bond angles deviate >2° from DFT (e.g., B3LYP/6-31G*), consider solvent effects or crystal packing forces in the model .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

  • Analysis : Perform graph-set analysis (Etter’s method) to classify hydrogen bonds (e.g., N-H⋯N or N-H⋯Br interactions). Use Mercury software to visualize 1D chains or 2D sheets. Compare with similar pyridine derivatives (e.g., 5-bromo-2-hydrazinylpyridine) to identify trends in supramolecular assembly .
  • Contradictions : Discrepancies between predicted and observed H-bond motifs may arise from π-π stacking or halogen-halogen interactions. Re-optimize DFT models with dispersion corrections (e.g., Grimme’s D3) .

Q. How can DFT calculations guide the design of this compound as a ligand in coordination chemistry?

  • Approach : Compute molecular electrostatic potential (MEP) surfaces to identify electron-rich sites (hydrazinyl N, pyridine N) for metal coordination. Compare HOMO/LUMO energies with transition metals (e.g., Pd, Cu) to predict redox activity. Validate with experimental UV-Vis and cyclic voltammetry .
  • Data Gaps : If computed binding energies conflict with experimental stability constants, include solvation models (e.g., COSMO-RS) or assess relativistic effects for iodine .

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